4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one
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Overview
Description
Isoshinanolone is a naturally occurring compound that can be extracted from the plant Plumbago capensis . It is a tetralone derivative with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . This compound is known for its various biological activities, including mosquito larvicidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoshinanolone involves several steps, starting from the preparation of key intermediates. One common synthetic route includes the enantioselective approach to construct the 4-hydroxy-1-tetralone ring . The synthesis begins with the preparation of aldehyde intermediates, followed by cyclization and functional group modifications to yield isoshinanolone.
Industrial Production Methods: Industrial production of isoshinanolone typically involves the extraction from natural sources such as Plumbago capensis . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. The use of advanced chromatographic techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Isoshinanolone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Isoshinanolone can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of isoshinanolone can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidation of isoshinanolone can lead to the formation of plumbagin, a naphthoquinone derivative.
Reduction: Reduction reactions typically yield dihydro derivatives of isoshinanolone.
Substitution: Substitution reactions can produce various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Isoshinanolone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoshinanolone involves its interaction with various molecular targets and pathways:
Mosquito Larvicidal Activity: Isoshinanolone exerts its larvicidal effect by disrupting the normal development of mosquito larvae, leading to their death.
Cytotoxic Activity: The compound induces apoptosis in cancer cells through the generation of reactive oxygen species and the activation of apoptotic pathways.
Comparison with Similar Compounds
Isoshinanolone is structurally similar to other tetralone derivatives and naphthoquinones:
Properties
IUPAC Name |
4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-4,6,11-12,14H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPNHTWYVBHLMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C1O)C=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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